OXAZOLE-5-CARBALDEHYDE
Overview
Description
5-Oxazolecarboxaldehyde is a heterocyclic organic compound with the molecular formula C4H3NO2. It features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms, and an aldehyde functional group. This compound is known for its versatility in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxazolecarboxaldehyde can be synthesized through various methodologies. One notable approach involves the intramolecular palladium (II)-catalyzed cyclization of propargylamides. This method is well-tolerated by a broad range of aryl, heteroaryl, and alkyl propargylamides, presenting an alternative to the formylation on oxazole rings which often yields unsatisfactory regioselectivity and yields.
Industrial Production Methods
Industrial production methods for 5-Oxazolecarboxaldehyde typically involve the use of commercially available aromatic aldehydes. These methods allow for the efficient preparation of oxazole derivatives with excellent functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
5-Oxazolecarboxaldehyde participates in a variety of chemical reactions, demonstrating its versatile reactivity. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 5-Oxazolecarboxylic acid.
Reduction: 5-Oxazolecarbinol.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
5-Oxazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Oxazolecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxazolecarboxaldehyde
- 4-Oxazolecarboxaldehyde
- 5-Isoxazolecarboxaldehyde
- Oxazole-5-carboxylic acid
Uniqueness
5-Oxazolecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other oxazole derivatives. Its combination of an oxazole ring and an aldehyde functional group makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-2-4-1-5-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFJBRZKRZUDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473949 | |
Record name | 5-OXAZOLECARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-86-8 | |
Record name | 5-Oxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118994-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-OXAZOLECARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main difference in physical properties between 4-methyl-5-oxazolecarboxaldehyde (5-Oxazolecarboxaldehyde) and 4-methyl-2-oxazolecarboxaldehyde?
A1: The research paper highlights a key distinction in physical properties between the two aldehyde isomers. While 4-methyl-5-oxazolecarboxaldehyde (2) exhibits sublimation at refrigerator temperatures, 4-methyl-2-oxazolecarboxaldehyde (3) readily forms a hydrate. [] This difference in behavior suggests differing polarities and potential for intermolecular interactions.
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